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molecular formula C11H11ClNO3- B1149010 2-(Chloromethyl)benzoyl cyanide CAS No. 155380-13-5

2-(Chloromethyl)benzoyl cyanide

Cat. No. B1149010
M. Wt: 240.66 g/mol
InChI Key: UGKYJHSPZNOBQL-UHFFFAOYSA-M
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Patent
US06037495

Procedure details

A mixture of acetonitrile (100 ml), 95% sodium cyanide (6.19 g), 95% cuprous iodide (2.00 g) and quinoline (0.13 g) was stirred at 60° C. A solution of 2-chloromethylbenzoyl chloride (19.0 g) in acetonitrile (100 ml) was added dropwise to the reaction mixture over 3 hours. After completion of the addition, the mixture was stirred at 60° C. for 5 hours. After the reaction mixture was cooled by allowing it to stand, the reaction mixture was diluted with ether, and washed successively with water, a saturated aqueous solution of sodium bicarbonate and water. The ether layer thus obtained was dried over anhydrous sodium sulfate and at the same time decolorized with Norit SX-3. Evaporation of the solvent under reduced pressure gave the crude title compound (17.6 g, purity: about 72% determined by 1H-NMR analysis).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.19 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous iodide
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
crude title compound

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](Cl)=[O:9]>C(#N)C.CCOCC.N1C2C(=CC=CC=2)C=CC=1>[Cl:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](=[O:9])[C:1]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
6.19 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
cuprous iodide
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0.13 g
Type
catalyst
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
WASH
Type
WASH
Details
washed successively with water
CUSTOM
Type
CUSTOM
Details
The ether layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate and at the same time
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Name
crude title compound
Type
product
Smiles
ClCC1=C(C=CC=C1)C(C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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